Heptafluorobutyronitrile
Overview
Description
Heptafluorobutyronitrile, also known as heptafluoroisobutyronitrile, is a compound that has gained attention as an insulating gas. It is considered as a potential replacement for sulfur hexafluoride due to environmental concerns. The compound is characterized by its fluorinated structure, which imparts unique physical and chemical properties that make it suitable for applications in the electrical industry .
Synthesis Analysis
The synthesis of heptafluorobutyronitrile involves a novel and efficient preparation route starting from hexafluoropropylene. The process includes halogen-exchange fluorination, decomposition of bis-(perfluoroisopropyl) ketone, and a dehydration reaction. This method avoids the use of extremely toxic and expensive substances, making it a more viable option for industrial production. The optimal conditions for the synthesis have been determined, with a total yield of 42% from the original materials. The structure of the synthesized compound was confirmed using various analytical techniques such as 19F NMR, 13C NMR, IR, and GC-MS .
Molecular Structure Analysis
The molecular structure of heptafluorobutyronitrile has been studied using advanced computational methods, including density functional theory and various ab initio methods. These studies have revealed the energetic profiles of the potential energy surface for the unimolecular reaction of the compound. The C-CF3 bond is identified as the weakest bond in the molecule, which is significant for understanding its reactivity and stability .
Chemical Reactions Analysis
Heptafluorobutyronitrile undergoes various chemical reactions, including isomerization and decomposition. The most energetically accessible reaction path identified is the three-centered rearrangement of cyanide to isocyanide. The compound can also undergo symmetry-breaking C-CF3 bond cleavage to form radicals. Theoretical investigations have identified several isomers and potential toxic byproducts, such as FCN, CF3CN, and alkyne compounds. These findings are crucial for assessing the safety and environmental impact of using heptafluorobutyronitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of heptafluorobutyronitrile are influenced by its fluorinated structure. The compound's suitability as a dielectric material is attributed to these properties. Master equation analysis has been used to obtain temperature- and pressure-dependent thermal rate constants, providing insights into the thermal stability of the compound. Theoretical kinetics have shown good agreement with experimental data, suggesting that the compound is stable under various conditions. Additionally, i-C4 and C2F6 have been proposed as potential characteristic gas molecules for monitoring insulation breakdown in electrical equipment .
Scientific Research Applications
Environmental-Friendly Insulating Medium
- Gas Insulation : C4F7N has been identified as a promising alternative to sulfur hexafluoride (SF6) for use in gas-insulated equipment due to its excellent insulation and environmental protection characteristics. The study of its decomposition products in C4F7N-CO2 gas mixtures is vital for monitoring the insulation state of electrical equipment (Zhang et al., 2020).
Chemical Stability and Reactivity
- Thermal Stability : Research on the thermal unimolecular reaction of C4F7N shows its potential as a dielectric compound with lower environmental impact compared to sulfur hexafluoride. The study identifies various byproducts and reaction pathways, providing insights into its chemical reactivity and stability under high temperatures (Yu et al., 2018).
Synthesis and Production
- Efficient Synthesis : Novel and efficient synthetic routes for producing Heptafluorobutyronitrile have been developed. This involves a process that avoids the use of highly toxic and expensive substances, enhancing the feasibility of large-scale production (Gao et al., 2019).
Analytical and Detection Techniques
- Ultraviolet Spectral Analysis : Techniques have been developed for the rapid analytical detection of C4F7N concentration in gas mixtures using ultraviolet (UV) absorption spectroscopy. This method is crucial for the quantitative detection of C4F7N in its application range (Zhang et al., 2019).
- Infrared Spectroscopy : The feasibility of detecting decomposition products of C4F7N-CO2 gas mixtures using infrared spectroscopy has been established. This method lays the foundation for future online monitoring technologies in electrical equipment (Zhang et al., 2020).
Adsorption and Decomposition
- Adsorption on γ-Al2O3 : The adsorption performance of γ-Al2O3 for C4F7N and its decomposition components has been studied, indicating its strong adsorption effect. This research suggests potential applications in gas recovery and recycling (Ran et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRBIJGLJJPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059913 | |
Record name | Heptafluorobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutyronitrile | |
CAS RN |
375-00-8 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptafluorobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptafluorobutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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